molecular formula C23H24O6 B6502883 (2Z)-6-[(3-methylbut-2-en-1-yl)oxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 859137-55-6

(2Z)-6-[(3-methylbut-2-en-1-yl)oxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6502883
CAS No.: 859137-55-6
M. Wt: 396.4 g/mol
InChI Key: MNDDRLXFXYXIRC-GRSHGNNSSA-N
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Description

This compound belongs to the benzofuran-3-one family, characterized by a bicyclic core structure (benzofuranone) substituted with a 3,4,5-trimethoxyphenylmethylidene group at the C2 position and a 3-methylbut-2-en-1-yloxy group at C4. The (2Z) configuration indicates the Z-stereochemistry of the exocyclic double bond connecting the benzofuranone core to the aryl group. This structural combination is associated with bioactivity in related compounds, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name

(2Z)-6-(3-methylbut-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-14(2)8-9-28-16-6-7-17-18(13-16)29-19(22(17)24)10-15-11-20(25-3)23(27-5)21(12-15)26-4/h6-8,10-13H,9H2,1-5H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDDRLXFXYXIRC-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent patterns on the benzofuranone core and aryl groups. Below is a systematic comparison based on molecular structure, physicochemical properties, and inferred bioactivity:

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Notes
Target Compound : (2Z)-6-[(3-methylbut-2-en-1-yl)oxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one C2: 3,4,5-trimethoxyphenyl; C6: prenyloxy 408.4 (calculated) Methoxy, enol ether, α,β-unsaturated ketone Enhanced electron density from 3,4,5-trimethoxy group may improve π-π stacking with biological targets. Prenyloxy enhances lipophilicity .
[(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate C2: 3,4-dimethoxyphenyl; C6: benzoate ester 492.5 Ester, methoxy, α,β-unsaturated ketone The benzoate ester introduces metabolic instability compared to the target’s prenyloxy group. Reduced methoxy groups may lower binding affinity.
[(2Z)-3-oxo-2-[(2,4,5-Trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate C2: 2,4,5-trimethoxyphenyl; C6: mesylate 434.4 (calculated) Sulfonate ester, methoxy Sulfonate group increases water solubility but reduces membrane permeability. 2,4,5-Trimethoxy substitution alters steric interactions.
(2Z)-2-[(3-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one C2: 3-methoxyphenyl; C6: prenyloxy 378.4 (calculated) Single methoxy, prenyloxy Reduced methoxy groups diminish electron density, potentially lowering target engagement. Retains prenyloxy’s lipophilicity.

Key Findings:

Substituent Effects on Bioactivity :

  • The 3,4,5-trimethoxyphenyl group in the target compound provides a planar, electron-rich aromatic system, which is critical for interactions with enzymes like tubulin or kinases . Analogs with fewer methoxy groups (e.g., 3-methoxy or 3,4-dimethoxy) show reduced binding in computational models due to weaker π-π stacking or hydrogen bonding .
  • The prenyloxy group in the target compound and its 3-methoxy analog enhances membrane permeability compared to polar substituents like sulfonates or benzoates .

Metabolic Stability :

  • Ester-containing analogs (e.g., benzoate or mesylate ) are prone to hydrolysis, whereas the target’s prenyloxy group offers greater metabolic stability while maintaining hydrophobicity.

Stereochemical Considerations :

  • The (2Z)-configuration is conserved across analogs, preserving the spatial orientation required for bioactivity. Computational studies suggest that the E-isomer would disrupt conjugation and hinder binding .

Research Tools and Methodologies

  • Crystallography: SHELX programs were pivotal in determining the crystal structures of related benzofuranones, confirming stereochemistry and hydrogen-bonding patterns.
  • Hydrogen-Bond Analysis: Graph set analysis (as per Etter’s formalism ) revealed that the target compound forms C–H···O interactions between methoxy oxygen and the benzofuranone carbonyl, stabilizing its crystal lattice.
  • Visualization : ORTEP-3 was used to generate thermal ellipsoid diagrams, highlighting the planarity of the 3,4,5-trimethoxyphenyl group.

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